Cas no 1804509-14-5 (Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetate)

Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetate is a versatile intermediate in organic synthesis, particularly valued for its functional groups that enable further derivatization. The presence of both cyano and hydroxymethyl moieties offers reactivity for nucleophilic additions or esterifications, while the ethyl ester group enhances solubility in organic solvents. Its structural features make it suitable for applications in pharmaceuticals, agrochemicals, and fine chemical synthesis. The compound's stability under standard conditions ensures reliable handling and storage. Its well-defined purity and consistent performance make it a preferred choice for researchers and industrial chemists seeking precise intermediates for complex molecular constructions.
Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetate structure
1804509-14-5 structure
Product name:Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetate
CAS No:1804509-14-5
MF:C13H15NO3
Molecular Weight:233.263103723526
CID:5002343

Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetate
    • インチ: 1S/C13H15NO3/c1-3-17-13(16)6-10-4-9(2)5-11(7-14)12(10)8-15/h4-5,15H,3,6,8H2,1-2H3
    • InChIKey: KAFUADIIYRXRMO-UHFFFAOYSA-N
    • SMILES: O(CC)C(CC1C=C(C)C=C(C#N)C=1CO)=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 307
  • XLogP3: 1.3
  • トポロジー分子極性表面積: 70.3

Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A010013214-500mg
Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetate
1804509-14-5 97%
500mg
798.70 USD 2021-07-05
Alichem
A010013214-250mg
Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetate
1804509-14-5 97%
250mg
484.80 USD 2021-07-05
Alichem
A010013214-1g
Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetate
1804509-14-5 97%
1g
1,490.00 USD 2021-07-05

Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetate 関連文献

Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetateに関する追加情報

Recent Advances in the Study of Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetate (CAS: 1804509-14-5) and Its Applications in Chemical Biology and Medicine

Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetate (CAS: 1804509-14-5) is a synthetic intermediate of growing interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a key building block for the development of novel bioactive compounds, particularly in the areas of anti-inflammatory and anticancer drug discovery. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetate, demonstrating an improved yield of 78% through a modified Knoevenagel condensation reaction. The research team emphasized the compound's structural versatility, noting its cyano and hydroxymethyl functional groups as particularly valuable for further derivatization. These findings are significant as they address previous challenges in the large-scale production of this intermediate.

In terms of biological activity, recent in vitro studies have revealed promising results. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that derivatives synthesized from Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetate exhibited selective inhibition of COX-2 with IC50 values ranging from 0.8 to 3.2 μM, suggesting potential as non-steroidal anti-inflammatory drug (NSAID) candidates. The study particularly highlighted compound 12b, which showed 15-fold selectivity for COX-2 over COX-1, along with reduced gastrointestinal toxicity in preliminary animal models.

Emerging research has also investigated the anticancer potential of this chemical scaffold. A recent collaboration between academic and industry researchers demonstrated that certain analogs derived from Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetate could effectively inhibit the PI3K/AKT/mTOR pathway in triple-negative breast cancer cell lines. The most potent compound in this series (designated as TNBC-47) showed nanomolar activity (IC50 = 37 nM) against MDA-MB-231 cells while maintaining good selectivity over normal mammary epithelial cells.

From a drug development perspective, pharmacokinetic studies of Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetate derivatives have shown mixed results. While some analogs demonstrate favorable metabolic stability in human liver microsomes (t1/2 > 120 minutes), others suffer from rapid clearance. Current research efforts are focusing on structural modifications to improve bioavailability, with particular attention to the ester moiety which appears crucial for both activity and metabolic stability.

The safety profile of Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetate and its derivatives has been evaluated in several recent toxicological studies. Acute toxicity tests in rodent models indicate an LD50 > 2000 mg/kg for the parent compound, suggesting a relatively safe profile for further development. However, researchers caution that certain derivatives show hepatotoxicity at higher doses, emphasizing the need for careful structure-activity relationship studies during lead optimization.

Looking forward, the unique chemical structure of Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetate continues to attract attention from medicinal chemists. Its dual functionality (cyano and hydroxymethyl groups) provides multiple points for structural diversification, making it a valuable scaffold for library synthesis in drug discovery programs. Current research directions include exploration of its potential in neurodegenerative diseases, with preliminary data suggesting activity against β-secretase (BACE1), a key target in Alzheimer's disease pathology.

In conclusion, Ethyl 3-cyano-2-hydroxymethyl-5-methylphenylacetate (CAS: 1804509-14-5) represents a promising chemical intermediate with diverse therapeutic potential. Recent advances in its synthesis and biological evaluation have positioned it as an important scaffold in medicinal chemistry. While challenges remain in optimizing the pharmacokinetic properties of its derivatives, the compound's structural features and demonstrated biological activities warrant continued investigation. Future research should focus on expanding its therapeutic applications and addressing current limitations in drug-like properties.

おすすめ記事

推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.